molecular formula C15H19F3N2O2 B7158733 N-(2-cyclohexyloxyethyl)-3-(trifluoromethyl)pyridine-2-carboxamide

N-(2-cyclohexyloxyethyl)-3-(trifluoromethyl)pyridine-2-carboxamide

Cat. No.: B7158733
M. Wt: 316.32 g/mol
InChI Key: DQLOVCYWWRBVST-UHFFFAOYSA-N
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Description

N-(2-cyclohexyloxyethyl)-3-(trifluoromethyl)pyridine-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a trifluoromethyl group and a carboxamide group, along with a cyclohexyloxyethyl side chain. Its distinct structure makes it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-(2-cyclohexyloxyethyl)-3-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2/c16-15(17,18)12-7-4-8-19-13(12)14(21)20-9-10-22-11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,9-10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLOVCYWWRBVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCNC(=O)C2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyloxyethyl)-3-(trifluoromethyl)pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable aldehydes and amines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Carboxamide Group: The carboxamide group is formed by reacting the pyridine derivative with an appropriate amine.

    Addition of the Cyclohexyloxyethyl Side Chain:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyloxyethyl)-3-(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(2-cyclohexyloxyethyl)-3-(trifluoromethyl)pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyloxyethyl)-3-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclohexyloxyethyl)-3-(trifluoromethyl)pyridine-2-carboxylate
  • N-(2-cyclohexyloxyethyl)-3-(trifluoromethyl)pyridine-2-carboxylic acid
  • N-(2-cyclohexyloxyethyl)-3-(trifluoromethyl)pyridine-2-carboxamide derivatives

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the cyclohexyloxyethyl side chain provides additional steric and electronic effects.

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